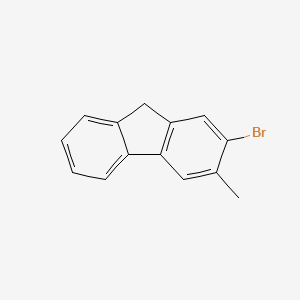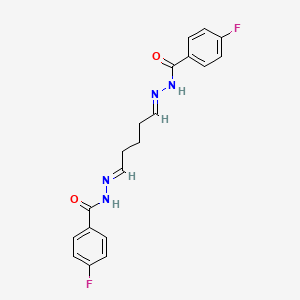![molecular formula C16H14BrClN2O3 B11547200 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11547200.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-bromo-2-méthoxyphénoxy)-N’-[(E)-(4-chlorophényl)méthylidène]acétohydrazide est un composé organique complexe qui a suscité l’intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe phénoxy substitué par un bromo et un méthoxy, un groupe chlorophényl et une partie acétohydrazide. Sa formule moléculaire est C16H14BrClN2O3.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-bromo-2-méthoxyphénoxy)-N’-[(E)-(4-chlorophényl)méthylidène]acétohydrazide implique généralement un processus en plusieurs étapes. L’étape initiale comprend souvent la préparation du 4-bromo-2-méthoxyphénol, qui est ensuite mis à réagir avec le chlorure de chloroacétyle pour former le chlorure de 2-(4-bromo-2-méthoxyphénoxy)acétyle. Cet intermédiaire est ensuite mis à réagir avec l’hydrate d’hydrazine pour produire le 2-(4-bromo-2-méthoxyphénoxy)acétohydrazide. L’étape finale implique la condensation de cet intermédiaire avec le 4-chlorobenzaldéhyde en milieu acide pour former le composé cible.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l’approche générale impliquerait de mettre à l’échelle le processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant pour garantir un rendement élevé et une pureté élevée. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l’efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-bromo-2-méthoxyphénoxy)-N’-[(E)-(4-chlorophényl)méthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être réalisée à l’aide de réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les groupes bromo et chloro peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Méthylate de sodium dans le méthanol pour une substitution nucléophile.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones correspondants.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés méthoxy ou d’autres dérivés substitués.
Applications de la recherche scientifique
Le 2-(4-bromo-2-méthoxyphénoxy)-N’-[(E)-(4-chlorophényl)méthylidène]acétohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Enquêté pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-(4-bromo-2-méthoxyphénoxy)-N’-[(E)-(4-chlorophényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. On pense qu’il exerce ses effets en se liant aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes peuvent varier en fonction de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-bromo-2-méthoxyphénoxyacétique
- 4-chlorobenzaldéhyde
- 2-(4-bromo-2-méthoxyphénoxy)acétohydrazide
Unicité
Le 2-(4-bromo-2-méthoxyphénoxy)-N’-[(E)-(4-chlorophényl)méthylidène]acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C16H14BrClN2O3 |
|---|---|
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O3/c1-22-15-8-12(17)4-7-14(15)23-10-16(21)20-19-9-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
Clé InChI |
ZYEICBCTSQGJCU-DJKKODMXSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11547124.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11547145.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547151.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547155.png)
![4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11547160.png)
![N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11547168.png)
![2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11547171.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547173.png)
![(2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547183.png)
![2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11547191.png)

![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11547207.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547219.png)
